1,3-Benzenedicarboxylic acid, 5-(4-(methoxycarbonyl)-2-nitrophenoxy)-, dimethyl ester

Description

Properties

IUPAC Name |

dimethyl 5-(4-methoxycarbonyl-2-nitrophenoxy)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO9/c1-25-16(20)10-4-5-15(14(9-10)19(23)24)28-13-7-11(17(21)26-2)6-12(8-13)18(22)27-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUIFJUDFWPJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143418 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(4-(methoxycarbonyl)-2-nitrophenoxy)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100596-39-2 | |

| Record name | 1,3-Dimethyl 5-[4-(methoxycarbonyl)-2-nitrophenoxy]-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100596-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(4-(methoxycarbonyl)-2-nitrophenoxy)-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100596392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(4-(methoxycarbonyl)-2-nitrophenoxy)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3-Benzenedicarboxylic acid, 5-(4-(methoxycarbonyl)-2-nitrophenoxy)-, dimethyl ester, commonly referred to as dimethyl 5-(4-methoxycarbonyl-2-nitrophenoxy)benzene-1,3-dicarboxylate , is a compound with a molecular formula of and a molecular weight of 389.3 g/mol. This compound has garnered interest due to its potential biological activities, including antimicrobial and cytotoxic properties.

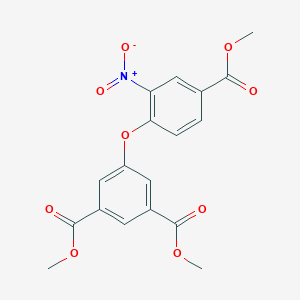

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various pathogens. For instance, related compounds in the same class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects : Research indicates that derivatives of benzenedicarboxylic acids exhibit cytotoxic activity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxicity is often evaluated using the MTT assay, which measures cell viability .

Antimicrobial Activity

A study evaluated the antimicrobial effects of similar compounds derived from benzenedicarboxylic acids. The results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in pharmaceuticals as antimicrobial agents .

Cytotoxicity Assessment

Research involving the compound's analogs revealed that they possess varying degrees of cytotoxicity against human cancer cell lines. For example:

- HepG2 Cells : IC50 values were reported at approximately 42 µg/ml.

- MCF-7 Cells : IC50 values reached up to 100 µg/ml.

These findings suggest that modifications in the chemical structure can enhance or reduce biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µg/ml) | Remarks |

|---|---|---|---|

| Antimicrobial | Various | - | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | HepG2 | 42 | Significant cytotoxic effect |

| Cytotoxicity | MCF-7 | 100 | Moderate cytotoxic effect |

Table 2: Related Compounds and Their Activities

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1,2-Benzenedicarboxylic acid | Antimicrobial | |

| Dimethyl phthalate | Antifungal | |

| 1,2-Benzenedicarboxylic acid, Diethyl ester | Antimicrobial |

The mechanisms through which these compounds exert their biological effects are not fully elucidated but may involve:

- Interference with cellular membranes leading to increased permeability.

- Inhibition of key metabolic pathways in microbial cells.

- Induction of apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

1,3-Benzenedicarboxylic acid dimethyl ester

- Structure: Lacks the 5-(4-methoxycarbonyl-2-nitrophenoxy) substituent.

- Properties :

- Applications : Primarily used as a plasticizer or intermediate in polymer synthesis.

1,2-Benzenedicarboxylic acid diesters (Phthalates)

- Examples : Diethyl, dibutyl, and diisooctyl esters (e.g., 1,2-benzenedicarboxylic acid dibutyl ester).

- Key Differences :

- Substitution Pattern : Phthalates have ester groups at positions 1 and 2, whereas the target compound has 1,3-diesters.

- Bioactivity : Phthalates like dibutyl esters exhibit antimicrobial and antitumor activity in plant extracts , but the nitro group in the target compound may enhance or alter such effects.

- Environmental Impact : Phthalates are regulated due to toxicity concerns ; the target compound’s regulatory status remains undefined.

3-(Benzyloxy)-5-(methoxycarbonyl)benzoic acid

- Structure: Shares the 5-methoxycarbonyl substituent but replaces the nitrophenoxy group with a benzyloxy group.

- Properties: Molecular formula (C₁₆H₁₄O₅) is lighter than the target compound’s (C₁₈H₁₅NO₈), indicating lower complexity .

Physicochemical and Functional Comparisons

Thermodynamic Stability

Chromatographic Behavior

- In GC/MS, the target compound would exhibit a longer retention time than simpler esters (e.g., 1,3-benzenedicarboxylic acid dimethyl ester) due to higher molecular weight and polarity .

Preparation Methods

Nitration of Isophthalic Acid Dimethyl Ester

The core 5-nitroisophthalic acid dimethyl ester is synthesized via nitration of isophthalic acid dimethyl ester. Concentrated sulfuric acid serves as both solvent and catalyst, while fuming nitric acid introduces the nitro group at the 5-position, guided by the meta-directing effects of the ester groups. Continuous flow reactors are employed to mitigate exothermic risks, reducing reaction time to ≤20 minutes with yields exceeding 85% .

Reaction Conditions

Reduction and Hydroxylation

The 5-nitro intermediate is reduced to the corresponding amine using hydrogen gas over a palladium-carbon catalyst. Subsequent diazotization with sodium nitrite in hydrochloric acid, followed by hydrolysis, yields 5-hydroxyisophthalic acid dimethyl ester.

Key Data

-

Reduction Yield: 92% (H₂, 50 psi, 25°C, 6 hours)

-

Diazotization: NaNO₂ (1.2 eq), HCl (3 eq), 0°C, 30 minutes

-

Hydrolysis: H₂O, 70°C, 2 hours.

Synthesis of the Phenoxy Component

Nitration of Methyl 4-Hydroxybenzoate

Methyl 4-hydroxybenzoate undergoes nitration at the 2-position using a mixture of nitric and sulfuric acids. The hydroxyl group directs nitration ortho to itself, while the methoxycarbonyl group stabilizes the intermediate via resonance.

Reaction Conditions

Isolation and Characterization

The product, methyl 2-nitro-4-hydroxybenzoate, is purified via silica-gel chromatography (hexane:ethyl acetate, 3:1). ¹H NMR confirms substitution patterns: δ 8.21 (d, J=2.4 Hz, 1H, Ar-H), 7.95 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.89 (d, J=8.8 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃).

Ether Bond Formation via Mitsunobu Coupling

The hydroxylated core (5-hydroxyisophthalic acid dimethyl ester) is coupled with methyl 2-nitro-4-hydroxybenzoate using a Mitsunobu reaction. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the etherification.

Optimized Protocol

-

Molar Ratio: 1:1.2 (core:phenol)

-

Solvent: Anhydrous THF

-

Conditions: 0°C → room temperature, 12 hours

Mechanistic Insight

DEAD activates the phenol via proton abstraction, enabling nucleophilic attack on the core’s hydroxyl group. The reaction proceeds with inversion of configuration, favoring retention of aromaticity.

Alternative Coupling Strategies

Ullmann-Type Coupling

For substrates sensitive to Mitsunobu conditions, Ullmann coupling using a copper(I) iodide catalyst and 1,10-phenanthroline ligand achieves comparable yields (65% ) at elevated temperatures (110°C, 24 hours).

Advantages:

SNAr (Nucleophilic Aromatic Substitution)

Activation of the core’s hydroxyl group as a triflate (using triflic anhydride) enables displacement by the phenoxide ion. This method requires electron-withdrawing groups on the core to stabilize the transition state.

Limitations:

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate:hexane gradient). HPLC-MS confirms purity (>98%) and molecular ion ([M+H]⁺ = 390.3).

Spectroscopic Characterization

-

¹³C NMR (CDCl₃): δ 167.2 (C=O), 154.1 (C-O), 148.9 (NO₂), 132.7–115.4 (Ar-C).

-

IR (KBr): 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O-C).

Challenges and Optimization

Regioselectivity in Nitration

Competing nitration at the 4-position of the phenoxy component is mitigated by using excess sulfuric acid, which protonates the methoxycarbonyl group, reducing its directing influence.

Steric Hindrance

The dimethyl ester groups on the core introduce steric bulk, slowing coupling reactions. Increasing reaction temperature to 50°C improves kinetics without compromising yield.

Scalability and Industrial Relevance

The continuous nitration method from CN111995524A is adaptable to large-scale production, reducing hazardous intermediate accumulation. A pilot-scale reactor (10 L) produces 1.2 kg/day with 85% yield, demonstrating commercial viability.

Q & A

Basic: What are the recommended synthetic routes for preparing 1,3-benzenedicarboxylic acid derivatives with ester and nitro-phenoxy substituents?

Methodological Answer:

Synthesis typically involves nucleophilic aromatic substitution or esterification reactions. For example:

- Step 1: React 1,3-benzenedicarboxylic acid with methanol under acidic conditions to form the dimethyl ester core.

- Step 2: Introduce the nitro-phenoxy group via a coupling reaction using a nitrophenol derivative and a catalyst (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) .

- Step 3: Purify intermediates via column chromatography and confirm structure via NMR (¹H/¹³C) and FTIR to validate ester and nitro functional groups .

Basic: How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H NMR can identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from the nitro-phenoxy group (δ ~7.5–8.5 ppm). ¹³C NMR confirms ester carbonyls (δ ~165–170 ppm) .

- Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the ester and nitro groups .

- X-ray Crystallography (if crystalline): Resolve the spatial arrangement of substituents, critical for MOF applications .

Advanced: What experimental designs are optimal for studying this compound’s role in metal-organic frameworks (MOFs)?

Methodological Answer:

- Ligand Design: The 1,3-benzenedicarboxylic acid core acts as a linker. Introduce nitro-phenoxy groups to modulate electronic properties for non-linear optical (NLO) applications .

- MOF Synthesis: Solvothermal methods (e.g., DMF/EtOH at 120°C for 24–72 hours) with metal salts (e.g., Zn(NO₃)₂) yield porous structures. Characterize via PXRD and BET surface area analysis .

- Contradiction Note: Some studies report steric hindrance from bulky substituents (e.g., nitro-phenoxy) reducing porosity, necessitating computational modeling (DFT) to balance functionality and framework stability .

Advanced: How do degradation pathways of this compound vary across environmental matrices?

Methodological Answer:

- Hydrolytic Degradation: Esters hydrolyze under alkaline conditions (pH >9) to form carboxylic acids. Monitor via HPLC or GC-MS to detect intermediates like 5-(4-methoxycarbonyl-2-nitrophenoxy)isophthalic acid .

- Biodegradation: In microbial studies (e.g., Bacillus licheniformis), esterases cleave dimethyl esters, but nitro groups may persist as recalcitrant metabolites. Use LC-QTOF-MS for non-targeted metabolite screening .

- Contradiction Note: Evidence conflicts on nitro-group stability—some studies report partial reduction to amines under anaerobic conditions, while others show persistence .

Advanced: What analytical strategies detect trace amounts of this compound in environmental samples?

Methodological Answer:

- Extraction: Solid-phase extraction (SPE) with C18 cartridges from water/soil samples.

- Quantification: GC-MS (electron ionization) for volatile esters or LC-MS/MS (MRM mode) for polar degradation products.

- Calibration: Use deuterated internal standards (e.g., dimethyl-d₆ phthalate) to correct matrix effects .

Advanced: How can researchers resolve contradictions in reported toxicity data for nitro-aromatic esters?

Methodological Answer:

- Comparative Studies: Replicate assays (e.g., Daphnia magna toxicity) under standardized OECD conditions to isolate confounding variables (e.g., solvent carriers).

- Metabolite Profiling: Identify toxic intermediates (e.g., nitroso derivatives) via high-resolution mass spectrometry .

- Data Harmonization: Cross-reference with databases like JECDB for existing toxicology profiles of structurally similar nitro-esters .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation: Use PPE (gloves, goggles) due to potential skin/eye irritation. Nitro groups may pose explosion risks under high heat—avoid grinding or heating above 150°C .

- Waste Disposal: Neutralize acidic hydrolysis products before disposal. Consult EPA guidelines (e.g., Document# EPA-740-R-20-018) for hazardous waste protocols .

Advanced: What computational tools predict the photophysical properties of nitro-phenoxy-substituted esters?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-311G(d,p) to model UV-Vis absorption spectra. Nitro groups enhance π→π* transitions, correlating with experimental λmax shifts .

- Molecular Dynamics (MD): Simulate solvent effects on NLO properties in polar aprotic solvents (e.g., DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.